Amide(3)-leu-enkephalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amide(3)-leu-enkephalin is a peptide compound that belongs to the enkephalin family, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotion in the central nervous system. This compound is specifically known for its interaction with opioid receptors, leading to analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amide(3)-leu-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reactions: Facilitated by coupling agents such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).
Deprotection Steps: Removal of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) using piperidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction of disulfide bonds within the peptide structure can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Nucleophilic substitution reactions can occur at the amide bond, leading to modifications of the peptide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Modified peptides with altered side chains.
Scientific Research Applications
Amide(3)-leu-enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in pain management and treatment of opioid addiction.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
Amide(3)-leu-enkephalin exerts its effects by binding to opioid receptors (mu, delta, and kappa) in the central nervous system. This binding leads to:
Inhibition of Adenylate Cyclase: Reducing the production of cyclic AMP (cAMP).
Activation of G-Proteins: Leading to the opening of potassium channels and closing of calcium channels.
Inhibition of Neurotransmitter Release: Resulting in analgesic and euphoric effects.
Comparison with Similar Compounds
Met-enkephalin: Another enkephalin peptide with a methionine residue instead of leucine.
Dynorphin: A related opioid peptide with a different amino acid sequence.
Endorphins: Larger opioid peptides with similar analgesic properties.
Uniqueness: Amide(3)-leu-enkephalin is unique due to its specific amino acid sequence and its high affinity for delta opioid receptors, making it particularly effective in modulating pain and emotion.
Properties
CAS No. |
71027-11-7 |
---|---|
Molecular Formula |
C28H38N6O7 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H38N6O7/c1-16(2)10-22(28(40)41)34-27(39)21(13-17-6-4-3-5-7-17)33-25(37)15-31-24(36)14-32-26(38)20(30)12-18-8-9-23(35)19(29)11-18/h3-9,11,16,20-22,35H,10,12-15,29-30H2,1-2H3,(H,31,36)(H,32,38)(H,33,37)(H,34,39)(H,40,41)/t20-,21-,22-/m0/s1 |
InChI Key |
ZFYBPOJVSHBVJH-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C=C2)O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C=C2)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.